molecular formula C22H27NO5 B4322062 3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DIMETHOXYBENZOYL)AMINO]PROPANOIC ACID

3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DIMETHOXYBENZOYL)AMINO]PROPANOIC ACID

Cat. No.: B4322062
M. Wt: 385.5 g/mol
InChI Key: UQUVIGKQZFZMDJ-UHFFFAOYSA-N
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Description

3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DIMETHOXYBENZOYL)AMINO]PROPANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a tert-butylphenyl group and a dimethoxybenzoyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DIMETHOXYBENZOYL)AMINO]PROPANOIC ACID typically involves multi-step organic reactions. A common approach might include:

    Formation of the tert-butylphenyl intermediate: This can be achieved through Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the dimethoxybenzoyl group: This step may involve the acylation of the intermediate with 2,4-dimethoxybenzoyl chloride under basic conditions.

    Formation of the propanoic acid backbone: This can be done through a series of reactions, such as the addition of a propanoic acid derivative to the intermediate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DIMETHOXYBENZOYL)AMINO]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DIMETHOXYBENZOYL)AMINO]PROPANOIC ACID can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be studied for its potential biological activity, such as anti-inflammatory or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their potential as therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DIMETHOXYBENZOYL)AMINO]PROPANOIC ACID would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets like enzymes or receptors, modulating their activity and triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-tert-butylphenyl)-3-[(2,4-dimethoxybenzoyl)amino]butanoic acid
  • 3-(4-tert-butylphenyl)-3-[(2,4-dimethoxybenzoyl)amino]pentanoic acid

Uniqueness

The uniqueness of 3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DIMETHOXYBENZOYL)AMINO]PROPANOIC ACID lies in its specific structural features, such as the combination of tert-butylphenyl and dimethoxybenzoyl groups, which may impart unique chemical and biological properties.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-3-[(2,4-dimethoxybenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-22(2,3)15-8-6-14(7-9-15)18(13-20(24)25)23-21(26)17-11-10-16(27-4)12-19(17)28-5/h6-12,18H,13H2,1-5H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUVIGKQZFZMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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